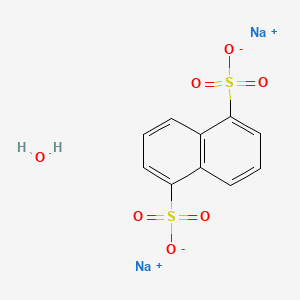

1,5-Naphthalenedisulfonic acid, disodium salt hydrate

Description

Properties

IUPAC Name |

disodium;naphthalene-1,5-disulfonate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O6S2.2Na.H2O/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;;;/h1-6H,(H,11,12,13)(H,14,15,16);;;1H2/q;2*+1;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXBIEHUTPZICY-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Na2O7S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044315 |

Source

|

| Record name | 1,5-Naphthalenedisulfonic acid, disodium salt hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207569-02-6 |

Source

|

| Record name | 1,5-Naphthalenedisulfonic acid, disodium salt hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,5-Naphthalenedisulfonic Acid, Disodium Salt Hydrate for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and applications of 1,5-naphthalenedisulfonic acid, disodium salt hydrate. It is intended for researchers, scientists, and professionals in drug development who utilize this versatile compound in their work.

Core Chemical Identity and Physicochemical Properties

1,5-Naphthalenedisulfonic acid, disodium salt hydrate is a key organic intermediate.[1] Its naphthalene core with two sulfonic acid groups imparts specific chemical characteristics that are leveraged in a multitude of synthetic applications.[1] The compound is also known by several synonyms, including Armstrong's acid disodium salt, disodium naphthalene-1,5-disulphonate, and sodium 1,5-naphthalenedisulfonate.[2][3]

Table 1: Key Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 1655-29-4 (anhydrous)[2], 76758-30-0 (dihydrate)[4], 207569-02-6 (hydrate) | [2][4] |

| Molecular Formula | C₁₀H₆Na₂O₆S₂ (anhydrous)[5], C₁₀H₁₀Na₂O₈S₂ (dihydrate)[4] | [4][5] |

| Molecular Weight | 332.26 g/mol (anhydrous basis)[5] | [5] |

| IUPAC Name | disodium;naphthalene-1,5-disulfonate[2] | [2] |

| InChI | 1S/C10H8O6S2.2Na/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;;/h1-6H,(H,11,12,13)(H,14,15,16);;/q;2*+1/p-2 | |

| InChIKey | YGSZNSDQUQYJCY-UHFFFAOYSA-L[5] | [5] |

| SMILES | C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+][2] | [2] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White to yellow to orange powder or crystals.[6] It can also be a beige hygroscopic powder.[2] | [2][6] |

| Solubility | Water solubility is 113.4 g/L at 20°C.[7][8] | [7][8] |

| Density | 1.704 g/cm³[5] | [5] |

| Stability | Stable under normal temperatures and pressures.[5][9] | [5][9] |

| Hygroscopicity | The compound is hygroscopic, meaning it absorbs moisture from the air.[5] | [5] |

| Boiling Point | Not available.[5] | [5] |

| Melting Point | Not available.[5] | [5] |

Synthesis and Manufacturing

The primary route for the synthesis of 1,5-naphthalenedisulfonic acid is through the sulfonation of naphthalene.[3] This process typically involves reacting naphthalene with oleum (fuming sulfuric acid).[10][11] The reaction conditions can be controlled to favor the formation of the 1,5-disubstituted product. The disodium salt is then obtained by neutralizing the resulting sulfonic acid with a sodium base, such as sodium hydroxide or sodium carbonate.[12]

A common industrial method involves mixing naphthalene with 20% oleum at a controlled temperature, followed by the gradual addition of 65% oleum and more naphthalene.[10] After heating, the reaction mixture is added to water, and the product can be precipitated as the free acid or as the disodium salt by adding alkaline sodium sulfate.[10][13]

Caption: Synthetic pathway of 1,5-naphthalenedisulfonic acid, disodium salt hydrate.

Analytical Methodologies

The purity and isomeric composition of 1,5-naphthalenedisulfonic acid and its salts are critical for their application, especially in the pharmaceutical and dye industries. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of naphthalenedisulfonic acid isomers.[14][15]

High-Performance Liquid Chromatography (HPLC) Protocol

A robust HPLC method can be employed to separate and quantify 1,5-naphthalenedisulfonic acid from its isomers.[14][15] The following is a general protocol outline:

Step 1: Standard and Sample Preparation

-

Prepare a stock solution of 1,5-naphthalenedisulfonic acid, disodium salt hydrate in deionized water.

-

Create a series of calibration standards by diluting the stock solution to known concentrations.

-

Dissolve the sample to be analyzed in deionized water to a concentration within the calibration range.

Step 2: Chromatographic Conditions

-

Column: A suitable reversed-phase column (e.g., C18) or a specialized column for acidic compounds can be used.[15]

-

Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the mobile phase is crucial for controlling the ionization and retention of the analyte.[15]

-

Detection: UV detection at a wavelength where the naphthalenedisulfonate absorbs strongly (e.g., around 230 nm) is common.

-

Flow Rate and Temperature: These parameters should be optimized to achieve good separation and peak shape.

Step 3: Data Analysis

-

Generate a calibration curve by plotting the peak area of the standard solutions against their concentrations.

-

Determine the concentration of 1,5-naphthalenedisulfonic acid in the sample by comparing its peak area to the calibration curve.

Caption: Workflow for HPLC analysis of 1,5-naphthalenedisulfonic acid, disodium salt.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and confirmation of 1,5-naphthalenedisulfonic acid, disodium salt hydrate.

¹H NMR Spectroscopy

The ¹H NMR spectrum of disodium 1,5-naphthalenedisulfonate in DMSO-d₆ shows distinct signals corresponding to the aromatic protons. The chemical shifts are influenced by the electron-withdrawing sulfonic acid groups. A representative spectrum shows signals around 8.89 ppm, 7.98 ppm, and 7.46 ppm.[16]

Applications in Research and Drug Development

1,5-Naphthalenedisulfonic acid, disodium salt hydrate is a versatile compound with a range of applications in scientific research and the pharmaceutical industry.

Intermediate in Chemical Synthesis

It serves as a crucial intermediate in the synthesis of various organic compounds, including dyes and pigments for the textile industry.[1][17][18] Its bifunctional nature allows for further chemical modifications to produce more complex molecules.[1]

Role in Drug Formulation

In drug development, the disodium salt of 1,5-naphthalenedisulfonic acid can be used as a divalent counterion to form salts with basic drug compounds. This can improve the solubility and bioavailability of the active pharmaceutical ingredient (API).[11] The resulting salt is often referred to as a naphthalenedisulfonate salt.[11]

Analytical and Biochemical Applications

In analytical chemistry, it is utilized as a reagent for the detection and quantification of metal ions through spectrophotometry.[18] In biochemical research, it can act as a stabilizing agent for proteins and enzymes, which is beneficial for various assays.[18]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 1,5-naphthalenedisulfonic acid, disodium salt hydrate.

-

Handling: Use with adequate ventilation and avoid generating dust.[5][9] Wash hands thoroughly after handling.[5][9]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances such as strong oxidants.[5][9]

-

Toxicology: The toxicological properties of this substance have not been fully investigated.[5][9] It may cause eye, skin, and respiratory tract irritation.[5][9] Ingestion may lead to gastrointestinal irritation.[5][9]

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,5-Naphthalenedisulfonic acid disodium salt, hydrate.

- Chemsrc. (2025-08-25). Disodium 1,5-naphthalenedisulfonate | CAS#:1655-29-4.

- ChemicalBook. (n.d.). 1,5-Naphthalenedisulfonic acid synthesis.

- TCI Chemicals. (n.d.). Disodium 1,5-Naphthalenedisulfonate 1655-29-4.

- ChemicalBook. (n.d.). Disodium 1,5-naphthalenedisulfonate synthesis.

- PubChem. (n.d.). Disodium 1,5-naphthalenedisulfonate | C10H6Na2O6S2 | CID 74248.

- PubChem. (n.d.). 1,5-Naphthalenedisulfonic acid disodium dihydrate | C10H10Na2O8S2 | CID 2735095.

- Sigma-Aldrich. (n.d.). 1,5-Naphthalenedisulfonic acid disodium salt hydrate 95%.

- PubChem. (n.d.). 1,5-Naphthalene disulfonic acid,sodium salt | C10H8Na2O6S2 | CID 87069218.

- Sigma-Aldrich. (n.d.). CAS 1655-29-4.

- Ambeed. (n.d.). Applications of 1,5-Naphthalenedisulfonic Acid Disodium Salt Hydrate in Synthesis.

- Echemi. (n.d.). 1,5-NAPHTHALENEDISULFONIC ACID, DISODIUMSALT HYDRATE, 95% Safety Data Sheets.

- LookChem. (n.d.). 1,5-NAPHTHALENEDISULFONIC ACID DISODIUM SALT HYD.

- Google Patents. (n.d.). EP0118832B1 - Process for the preparation of the disodium salt of 1,5-naphthalenedisulphonic acid.

- Chem-Impex. (n.d.). 1,5-Naphthalenedisulfonic acid disodium salt.

- ChemicalBook. (n.d.). Disodium 1,5-naphthalenedisulfonate | 1655-29-4.

- Santa Cruz Biotechnology. (n.d.). 1,5-Naphthalenedisulfonic acid disodium salt | CAS 1655-29-4.

- Google Patents. (n.d.). CN108088917B - Method for detecting naphthalene disulfonic acid isomer.

- ChemicalBook. (n.d.). Disodium 1,5-naphthalenedisulfonate CAS#: 1655-29-4.

- Echemi. (n.d.). 1,5-NAPHTHALENEDISULFONIC ACID DISODIUM SALT, DIHYDRATE, 98 Safety Data Sheets.

- ChemicalBook. (n.d.). Disodium 1,5-naphthalenedisulfonate(1655-29-4) 1H NMR spectrum.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,5-Naphthalenedisulfonic acid.

- ATOMIX CHEM CO.,LTD. (n.d.). 1,5 NDS Disodium 1,5-naphthalenedisulfonate C10H6Na2O6S2 CAS 1655-29-4.

- PubChem. (n.d.). 1,5-Naphthalenedisulfonic acid, disodium salt hydrate | C10H8Na2O7S2 | CID 51346588.

- Wikipedia. (n.d.). Armstrong's acid.

- ChemicalBook. (n.d.). 1,5-Naphthalenedisulfonic acid | 81-04-9.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Disodium 1,5-naphthalenedisulfonate | C10H6Na2O6S2 | CID 74248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Disodium 1,5-naphthalenedisulfonate | 1655-29-4 [chemicalbook.com]

- 4. 1,5-Naphthalenedisulfonic acid disodium dihydrate | C10H10Na2O8S2 | CID 2735095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Disodium 1,5-naphthalenedisulfonate | CAS#:1655-29-4 | Chemsrc [chemsrc.com]

- 6. Disodium 1,5-Naphthalenedisulfonate | 1655-29-4 | TCI AMERICA [tcichemicals.com]

- 7. Disodium 1,5-naphthalenedisulfonate CAS#: 1655-29-4 [m.chemicalbook.com]

- 8. 1,5 NDS Disodium 1,5-naphthalenedisulfonate C10H6Na2O6S2 CAS 1655-29-4-ATOMIX CHEM CO.,LTD [atomixchem.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. 1,5-Naphthalenedisulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 11. Armstrong acid - Wikipedia [en.wikipedia.org]

- 12. EP0118832B1 - Process for the preparation of the disodium salt of 1,5-naphthalenedisulphonic acid - Google Patents [patents.google.com]

- 13. 1,5-Naphthalenedisulfonic acid | 81-04-9 [chemicalbook.com]

- 14. CN108088917B - Method for detecting naphthalene disulfonic acid isomer - Google Patents [patents.google.com]

- 15. helixchrom.com [helixchrom.com]

- 16. Disodium 1,5-naphthalenedisulfonate(1655-29-4) 1H NMR spectrum [chemicalbook.com]

- 17. chembk.com [chembk.com]

- 18. chemimpex.com [chemimpex.com]

1,5-Naphthalenedisulfonic acid, disodium salt hydrate CAS number 1655-29-4

An In-Depth Technical Guide to 1,5-Naphthalenedisulfonic Acid, Disodium Salt Hydrate (CAS 1655-29-4)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1,5-Naphthalenedisulfonic acid, disodium salt hydrate (1,5-NDS), a versatile aromatic compound with significant utility across various scientific and industrial domains. This document is intended for researchers, chemists, and professionals in drug development, offering insights into its properties, synthesis, applications, and handling.

Introduction and Core Characteristics

1,5-Naphthalenedisulfonic acid, disodium salt, often referred to as Armstrong's acid disodium salt, is a key chemical intermediate derived from naphthalene.[1] Its structure, featuring a rigid naphthalene core functionalized with two sulfonate groups, imparts a unique combination of properties, including high water solubility, thermal stability, and distinct fluorescence characteristics. These attributes make it an invaluable building block in the synthesis of more complex molecules and a functional component in various formulations.[2][3] This guide will explore the fundamental chemistry and practical applications of this compound, providing a technical foundation for its effective utilization in research and development.

Physicochemical and Spectroscopic Properties

The utility of 1,5-NDS is rooted in its distinct physical and chemical properties. It typically appears as a white to off-white crystalline powder that is hygroscopic, meaning it readily absorbs moisture from the air.[4][5] Its high solubility in water is a key characteristic, differentiating it from its parent acid form and facilitating its use in aqueous systems.[6]

| Property | Value | Source(s) |

| CAS Number | 1655-29-4 | [1][4][5] |

| Molecular Formula | C₁₀H₆Na₂O₆S₂ | [1][4][5] |

| Molecular Weight | 332.26 g/mol | [4][5] |

| Appearance | White to almost white or beige powder/crystal | [1][3][5] |

| Solubility | Highly soluble in water (113.4 g/L at 20°C; ≥500 g/L at 20°C) | [5][6] |

| Melting Point | >300°C | [6] |

| Stability | Stable under normal temperatures and pressures | [4][7] |

| Hygroscopicity | Hygroscopic | [4][5] |

| Storage Conditions | Store at room temperature in a cool, dry, well-ventilated area | [4][5][8] |

Molecular Structure

The molecular structure consists of a naphthalene ring system substituted with sulfonate groups at the 1 and 5 positions. This symmetric substitution pattern influences its chemical reactivity and physical properties.

Caption: Molecular structure of 1,5-Naphthalenedisulfonic acid, disodium salt.

Synthesis and Purification Workflow

The primary industrial synthesis of 1,5-NDS begins with the sulfonation of naphthalene.[5][9] The choice of sulfonating agent and reaction conditions is critical to favor the formation of the 1,5-isomer over other potential isomers like the 1,6-, 2,6-, and 2,7-disulfonic acids.

Synthesis Pathway

The reaction typically involves treating naphthalene with oleum (fuming sulfuric acid). The reaction temperature and the concentration of sulfur trioxide (SO₃) in the oleum are key parameters that direct the substitution pattern.[9]

-

Sulfonation : Naphthalene is reacted with oleum. The reaction proceeds stepwise, first forming naphthalenemonosulfonic acids, which are then further sulfonated.

-

Neutralization : The resulting mixture of sulfonic acids is neutralized with a sodium base, such as sodium hydroxide or sodium carbonate, to a pH of approximately 7.5.[10] This converts the sulfonic acids into their more stable and water-soluble sodium salts.

-

Isolation and Purification : Historically, 1,5-NDS was isolated from the reaction mixture by a process known as "salting out," where a high concentration of another salt (like sodium sulfate) was used to precipitate the desired product from the dilute sulfonation mixture.[10] Modern methods have improved upon this to enhance yield and purity, avoiding the generation of large volumes of saline wastewater. The product is isolated by cooling the neutralized solution, which causes the less soluble 1,5-NDS to crystallize.[10] It can be further purified by recrystallization from aqueous acetone.[5]

Caption: General workflow for the synthesis and isolation of 1,5-NDS.

Key Applications in Research and Industry

The unique structure of 1,5-NDS makes it a valuable intermediate and functional molecule in several high-stakes applications.

Intermediate for Dyes and Pigments

1,5-NDS is a foundational precursor in the synthesis of a wide range of acid dyes and reactive dyes.[3][6] The sulfonate groups provide water solubility to the final dye molecule, which is essential for textile dyeing processes. Furthermore, the naphthalene core serves as a chromophore that can be chemically modified (e.g., through nitration, reduction to an amine, and diazotization) to produce vibrant and lightfast colors.[9]

Pharmaceutical Synthesis and Formulation

In the pharmaceutical sector, 1,5-NDS serves as a critical building block for active pharmaceutical ingredients (APIs).[2][3]

-

API Synthesis : It is a known intermediate in the synthesis of drugs like Levobunolol Hydrochloride, a beta-blocker used to treat glaucoma.[5] It is also used in the development of certain sulfonamide antibiotics, where its structure contributes to the final drug's mechanism of action and pharmacokinetic profile.[3]

-

Drug Formulation : Its properties as a dispersing and stabilizing agent can be leveraged in drug formulations to improve the solubility and bioavailability of poorly soluble APIs.[3]

Analytical Chemistry and Fluorescent Sensing

The naphthalene moiety of 1,5-NDS is inherently fluorescent. This property has been exploited in several analytical applications.

-

Fluorescent Probe : Naphthalene derivatives are well-known fluorescent probes that are highly sensitive to their local environment.[11] While 8-anilino-1-naphthalenesulfonic acid (ANS) is a more extensively studied example, the principles apply to related structures like 1,5-NDS. These probes exhibit weak fluorescence in polar, aqueous solutions. However, when they bind to hydrophobic regions, such as those exposed on the surface of partially folded proteins or within lipid membranes, their fluorescence quantum yield increases significantly, often with a "blue shift" to shorter wavelengths.[11] This phenomenon allows researchers to monitor processes like protein folding/unfolding, aggregation, and ligand binding.[11]

-

Calibration Standard : 1,5-NDS has been successfully used as a water-soluble, stable, and less toxic alternative to petroleum standards for calibrating underwater oil sensors.[12] It exhibits a reliable fluorescence effect at an excitation wavelength of 254 nm and an emission wavelength of 360 nm, which correlates well with the fluorescence of certain petroleum compounds, simplifying the calibration process and reducing harm to operators.[12]

Other Industrial Uses

-

Dispersing Agent : It is an effective dispersing agent in formulations for inks, coatings, and textiles, ensuring uniform distribution of pigments and dyes.[3]

-

Corrosion Inhibition : The compound is listed for use as a corrosion inhibitor and anti-scaling agent.[1]

-

Electroplating : It finds use in electroplating solutions, contributing to the quality and consistency of the plated surface.[6]

Caption: Relationship between the core properties of 1,5-NDS and its major applications.

Experimental Protocol: Monitoring Protein Denaturation with Naphthalene-Based Probes

This protocol provides a generalized workflow for using a naphthalene-based fluorescent probe, such as 1,5-NDS, to monitor protein unfolding. The principle relies on the probe's enhanced fluorescence upon binding to hydrophobic regions that become exposed as the protein denatures.

Objective: To determine the unfolding transition of a model protein (e.g., Bovine Serum Albumin) induced by a chemical denaturant (e.g., Guanidine Hydrochloride) using 1,5-NDS as an extrinsic fluorescent probe.

Materials:

-

1,5-Naphthalenedisulfonic acid, disodium salt hydrate (CAS 1655-29-4)

-

Model Protein (e.g., BSA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Guanidine Hydrochloride (GdnHCl), 8M stock solution

-

Spectrofluorometer with temperature control

-

Quartz cuvettes

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of 1,5-NDS in PBS. Store protected from light. Causality: A concentrated stock allows for minimal volume addition, preventing significant dilution of the protein sample.

-

Prepare a 20 µM stock solution of the protein in PBS.

-

Prepare a series of GdnHCl solutions in PBS, ranging from 0 M to 6 M. Causality: This gradient of denaturant concentrations is essential to induce and observe the full unfolding transition of the protein.

-

-

Sample Preparation:

-

For each GdnHCl concentration, prepare a sample in a cuvette containing the protein at a final concentration of 2 µM and 1,5-NDS at a final concentration of 50 µM. The final volume should be constant for all samples.

-

Include two control samples: one with only 1,5-NDS in PBS (no protein) and one with protein and 1,5-NDS in 0 M GdnHCl. Causality: These controls establish the baseline fluorescence of the probe itself and the fluorescence in the presence of the native protein, respectively.

-

-

Incubation:

-

Incubate all samples at a constant temperature (e.g., 25°C) for at least 1 hour to allow the unfolding equilibrium to be reached. Causality: Ensuring equilibrium is critical for obtaining reproducible and thermodynamically relevant data.

-

-

Fluorescence Measurement:

-

Set the spectrofluorometer's excitation wavelength to an appropriate value for naphthalene derivatives (e.g., ~295 nm, though optimization may be required).

-

Record the emission spectra from approximately 320 nm to 550 nm. Causality: This range will capture the characteristic emission peak of the probe and any shifts that occur upon binding to the protein.

-

Identify the wavelength of maximum emission (λₘₐₓ).

-

-

Data Analysis:

-

Plot the fluorescence intensity at λₘₐₓ as a function of the GdnHCl concentration.

-

The resulting plot should be a sigmoidal curve, representing the transition from the folded state (low fluorescence) to the unfolded state (high fluorescence).

-

The midpoint of this transition corresponds to the concentration of denaturant at which 50% of the protein is unfolded, providing a measure of its stability.

-

Safety, Handling, and Storage

While 1,5-NDS is not classified as acutely hazardous, proper laboratory practices are essential for safe handling.[4][13] The toxicological properties have not been fully investigated.[7]

| Safety Aspect | Precautionary Measure | Source(s) |

| Eye Contact | May cause eye irritation. Wear appropriate safety glasses. In case of contact, flush eyes with plenty of water for at least 15 minutes.[4][7] | [4][7] |

| Skin Contact | May cause skin irritation. Wear protective gloves. In case of contact, flush skin with plenty of water.[4][7] | [4][7] |

| Inhalation | May cause respiratory tract irritation. Avoid generating dust. Use in a well-ventilated area or with local exhaust ventilation.[4][7][14] | [4][7][14] |

| Ingestion | May cause gastrointestinal irritation. Wash hands thoroughly after handling.[4][7] | [4][7] |

| Handling | Use personal protective equipment as required. Avoid dust formation. Keep container tightly closed when not in use.[4][7][14] | [4][7][14] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents. The material is hygroscopic.[4][5][14] | [4][5][14] |

| Disposal | Dispose of in a manner consistent with federal, state, and local regulations.[4] | [4] |

Conclusion

1,5-Naphthalenedisulfonic acid, disodium salt hydrate is a compound of significant industrial and scientific importance. Its robust chemical nature, high water solubility, and useful spectroscopic properties make it a versatile tool, from the synthesis of vibrant dyes and life-saving pharmaceuticals to its application in modern analytical sensing. A thorough understanding of its properties and synthesis is key to unlocking its full potential in developing new materials and technologies.

References

-

Chemsrc. (2025). Disodium 1,5-naphthalenedisulfonate | CAS#:1655-29-4. [Link]

-

OChem Inc. (n.d.). Applications of 1,5-Naphthalenedisulfonic Acid Disodium Salt Hydrate in Synthesis. [Link]

- Google Patents. (1986). EP0118832B1 - Process for the preparation of the disodium salt of 1,5-naphthalenedisulphonic acid.

-

PubChem. (n.d.). Disodium 1,5-naphthalenedisulfonate. National Center for Biotechnology Information. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,5-Naphthalenedisulfonic acid disodium salt, hydrate. [Link]

-

PubChem. (n.d.). 1,5-Naphthalenedisulfonic acid, disodium salt hydrate. National Center for Biotechnology Information. [Link]

-

Cenmed Enterprises. (n.d.). 1 5-naphthalenedisulfonic acid disodium salt hydrate 95%. [Link]

-

PubChem. (n.d.). 1,5-Naphthalenedisulfonic acid disodium dihydrate. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 1,5-Naphthalene disulfonic acid,sodium salt. National Center for Biotechnology Information. [Link]

-

Wikipedia. (n.d.). Armstrong's acid. [Link]

- Google Patents. (2020).

-

ResearchGate. (n.d.). Structures and fluorescence excitation and emission maximum for 1-NMS,.... [Link]

-

MDPI. (2023). Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+. [Link]

-

Haz-Map. (n.d.). 1,5-Naphthalenedisulfonic acid, disodium salt. [Link]

-

PMC - NIH. (2018). Synthesis of 1,8-naphthalimide-based probes with fluorescent switch triggered by flufenamic acid. [Link]

-

US EPA. (n.d.). 1-hydroxy-3,6-disulfo-2-naphthalenyl]diazenyl]-, sodium salt (1:5) - Substance Details. [Link]

Sources

- 1. Disodium 1,5-naphthalenedisulfonate | C10H6Na2O6S2 | CID 74248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Disodium 1,5-naphthalenedisulfonate | CAS#:1655-29-4 | Chemsrc [chemsrc.com]

- 5. Disodium 1,5-naphthalenedisulfonate | 1655-29-4 [chemicalbook.com]

- 6. agrochemx.com [agrochemx.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. 1655-29-4・1,5-Naphthalenedisulfonic Acid Disodium Salt・141-05842・145-05845[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 9. 1,5-Naphthalenedisulfonic acid | 81-04-9 [chemicalbook.com]

- 10. EP0118832B1 - Process for the preparation of the disodium salt of 1,5-naphthalenedisulphonic acid - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. CN111413302B - 1,5-Naphthalenedisulfonic acid disodium salt instead of petroleum standard to calibrate petroleum sensor in water - Google Patents [patents.google.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Spectroscopic properties of 1,5-Naphthalenedisulfonic acid, disodium salt hydrate

An In-Depth Technical Guide to the Spectroscopic Properties of 1,5-Naphthalenedisulfonic Acid, Disodium Salt Hydrate

Introduction: Unveiling the Molecular Signature of a Versatile Compound

1,5-Naphthalenedisulfonic acid, disodium salt hydrate (1,5-NDS) is a key chemical intermediate valued for its versatile properties. Its molecular framework, featuring a rigid naphthalene core functionalized with two sulfonic acid groups, makes it highly water-soluble and useful in diverse applications. These range from its role as a precursor in dye synthesis to a formulation aid in the pharmaceutical industry, where it can enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).[1][2] For researchers and drug development professionals, a comprehensive understanding of its spectroscopic properties is not merely academic; it is fundamental to quality control, structural elucidation, and the development of new applications.

This guide provides an in-depth analysis of the core spectroscopic characteristics of 1,5-NDS. We will move beyond a simple recitation of data, focusing instead on the causality behind experimental choices and the interpretation of spectral features. The protocols described herein are designed to be self-validating, ensuring that scientists can confidently reproduce and build upon these findings.

Molecular Structure and Identity

The foundational step in any spectroscopic analysis is understanding the molecule's structure. 1,5-NDS consists of a naphthalene ring system with sulfonate groups (-SO₃⁻) at the C1 and C5 positions. The negative charges are counterbalanced by two sodium ions (Na⁺), and the compound typically co-crystallizes with water molecules (hydrate).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the covalent structure of an organic molecule in the solution state. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C.

Proton (¹H) NMR Spectroscopy

¹H NMR provides a map of the proton environments in a molecule. The chemical shift (δ) of a proton is highly sensitive to the electron density around it, allowing for the differentiation of chemically non-equivalent protons, such as those on the aromatic ring.

The choice of solvent is critical for NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for 1,5-NDS due to the compound's high polarity and solubility in this solvent.[3] Unlike protic solvents like D₂O, DMSO-d₆ does not have a residual solvent signal that overlaps with the aromatic region, providing a clear window for analysis. The presence of hydrate water molecules is often observed as a broad signal, which can be confirmed by D₂O exchange.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 1,5-NDS hydrate and dissolve it in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. A higher field strength improves signal dispersion and resolution, which is crucial for resolving the coupled aromatic protons.

-

Acquisition Parameters:

-

Temperature: 298 K (25 °C).

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

-

Sweep Width: Set to cover a range of approximately 0 to 12 ppm.

-

Number of Scans: 16-64 scans are typically adequate to achieve a good signal-to-noise ratio.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the residual DMSO-d₅ signal to δ 2.50 ppm.

The naphthalene core of 1,5-NDS has C₂ᵥ symmetry, resulting in three distinct proton signals corresponding to H-2/H-6, H-3/H-7, and H-4/H-8. The sulfonate groups are strongly electron-withdrawing, causing a downfield shift of adjacent protons.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4, H-8 | 8.89 | Doublet | ~8.5 |

| H-2, H-6 | 7.98 | Doublet | ~7.0 |

| H-3, H-7 | 7.46 | Triplet (dd) | ~7.8 |

| Hydrate H₂O | ~3.44 | Singlet (broad) | N/A |

| (Data obtained in DMSO-d₆ at 399.65 MHz, adapted from ChemicalBook)[3] |

The proton at the C4/C8 position is most deshielded due to its peri-interaction with the sulfonate group at the C5/C1 position, respectively, resulting in its downfield shift at 8.89 ppm.

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the number of unique carbon atoms and their chemical environment.

For ¹³C NMR, achieving an adequate signal-to-noise ratio is the primary challenge due to the low natural abundance of the ¹³C isotope (~1.1%). A more concentrated sample and a greater number of scans are required compared to ¹H NMR. Proton decoupling is standard practice to simplify the spectrum to a series of singlets, where each unique carbon environment gives rise to a single peak.

-

Sample Preparation: Prepare a more concentrated sample, typically 25-50 mg of 1,5-NDS hydrate in ~0.7 mL of DMSO-d₆.

-

Instrumentation: 100 MHz (or higher, corresponding to a 400 MHz proton frequency) spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Sweep Width: Set to cover a range of approximately 0 to 180 ppm.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is necessary.

-

-

Processing: Calibrate the spectrum using the DMSO-d₆ solvent peak at δ 39.52 ppm.

Due to the molecule's symmetry, five distinct carbon signals are expected: three for the protonated aromatic carbons (C-2/6, C-3/7, C-4/8) and two for the quaternary carbons (C-1/5 and C-9/10). The carbons directly attached to the electron-withdrawing sulfonate groups (C-1/5) will be significantly downfield. Public databases confirm the availability of ¹³C NMR spectra for this compound, which can be consulted for precise peak assignments.[4][5]

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR)

FTIR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a "molecular fingerprint." For 1,5-NDS, FTIR is particularly useful for confirming the presence of the sulfonate groups, the aromatic ring, and associated water of hydration.

The solid-state nature of 1,5-NDS makes analysis by transmission through a KBr pellet a robust and common choice.[4] This method minimizes scattering and produces sharp, well-defined absorption bands. The key is to ensure the sample is anhydrously ground and thoroughly mixed with spectroscopic-grade KBr to form a transparent pellet. This prevents broad O-H absorption from atmospheric moisture from obscuring key spectral regions.

-

Preparation: Gently grind 1-2 mg of 1,5-NDS hydrate with ~100 mg of dry, spectroscopic-grade KBr powder in an agate mortar and pestle.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent disc.

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Collect the spectrum over a range of 4000–400 cm⁻¹.

-

A resolution of 4 cm⁻¹ and an accumulation of 32 scans are standard.

-

-

Analysis: Identify the key absorption bands and compare them to reference values for sulfonate and aromatic compounds.

While a full spectrum is available in databases like SpectraBase, the key characteristic absorption bands are predictable based on the functional groups present.[4][6]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400-3600 (broad) | O-H stretch | Water of hydration |

| ~3000-3100 | Aromatic C-H stretch | Naphthalene ring |

| ~1600, ~1470 | C=C stretch | Aromatic ring |

| ~1180-1250 | Asymmetric S=O stretch | Sulfonate (-SO₃⁻) |

| ~1030-1080 | Symmetric S=O stretch | Sulfonate (-SO₃⁻) |

| ~650-700 | S-O bend | Sulfonate (-SO₃⁻) |

| (Expected ranges based on standard IR correlation tables; specific values can be found in cited databases) |

The most diagnostic peaks for confirming the identity of 1,5-NDS are the strong, sharp absorptions corresponding to the symmetric and asymmetric stretching of the S=O bonds in the sulfonate groups.

Electronic Spectroscopy: UV-Vis and Fluorescence

Electronic spectroscopy investigates the transitions of electrons between molecular orbitals upon absorption of UV or visible light. It provides information about the conjugated π-system of the naphthalene core.

UV-Visible Absorption Spectroscopy

The naphthalene ring system is a strong chromophore. UV-Vis spectroscopy is a simple and rapid method for quantifying the concentration of 1,5-NDS in solution via the Beer-Lambert law.

The choice of solvent can subtly influence the absorption maxima (λₘₐₓ) due to solvatochromic effects, but for a non-polar chromophore like naphthalene, these shifts are typically minor. Water or methanol are common choices. It is crucial to use a solvent that is transparent in the deep UV region where naphthalene absorbs. The spectrum of the parent acid is a very close proxy for the disodium salt, as the chromophore (the naphthalene ring) is identical.[7][8]

-

Sample Preparation: Prepare a stock solution of 1,5-NDS in a suitable solvent (e.g., ultrapure water). Dilute this stock to a concentration that gives a maximum absorbance between 0.5 and 1.0 AU (typically in the low µM range).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes (1 cm path length).

-

Fill the reference cuvette with the solvent and the sample cuvette with the diluted 1,5-NDS solution.

-

Scan from approximately 400 nm down to 200 nm.

-

-

Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ).

The UV spectrum of naphthalenic compounds is characterized by multiple absorption bands corresponding to π→π* transitions.

| λₘₐₓ (nm) | Transition Type |

| ~225-230 | ¹Bₐ transition |

| ~280-290 | ¹Lₐ transition |

| ~310-320 | ¹Lₑ transition |

| (Data adapted from spectra of 1,5-Naphthalenedisulfonic acid)[7][8] |

These absorption maxima are critical for setting detection wavelengths in applications like High-Performance Liquid Chromatography (HPLC).[7]

Fluorescence Spectroscopy

The fused aromatic ring system of 1,5-NDS makes it fluorescent, a property that allows for highly sensitive detection. This is leveraged in applications such as the calibration of environmental sensors.[9]

Fluorescence is a two-step process involving excitation and emission at a longer wavelength (a Stokes shift). Determining the optimal excitation and emission wavelengths is the first step in any fluorescence-based assay. These can be determined by running an excitation scan (while monitoring emission at an estimated maximum) and an emission scan (while exciting at the determined maximum).

-

Sample Preparation: Prepare a dilute solution of 1,5-NDS in a non-quenching solvent (e.g., water) in a 4-sided clear quartz cuvette. Absorbance at the excitation wavelength should be kept low (<0.1 AU) to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Data Acquisition:

-

Emission Spectrum: Set the excitation wavelength (e.g., 254 nm or 225 nm) and scan the emission monochromator over a range (e.g., 270 nm to 500 nm).

-

Excitation Spectrum: Set the emission wavelength to the maximum found in the previous step (e.g., 360 nm or 338 nm) and scan the excitation monochromator.

-

-

Analysis: Identify the excitation and emission maxima.

The fluorescence properties of 1,5-NDS make it suitable for trace-level detection.

| Parameter | Value (nm) | Context / Source |

| Excitation Maximum | 254 | For calibration of oil-in-water sensors.[9] |

| Emission Maximum | 360 | For calibration of oil-in-water sensors.[9] |

| Excitation Maximum | 225 | For HPLC fluorescence detection.[10] |

| Emission Maximum | 338 | For HPLC fluorescence detection.[10] |

The discrepancy in reported maxima likely stems from different instrumentation, solvent conditions, and the specific application for which the measurement was optimized. For any new application, it is best practice to determine these values empirically. Other important fluorescence properties, such as quantum yield and lifetime, would require more specialized measurements with appropriate standards.

Conclusion

The spectroscopic profile of 1,5-Naphthalenedisulfonic acid, disodium salt hydrate is well-defined and serves as a robust toolkit for its identification, quantification, and functional application. ¹H and ¹³C NMR confirm the covalent structure and symmetry of the molecule in solution. FTIR provides a rapid fingerprint, with characteristic strong absorptions from the sulfonate groups confirming its identity in the solid state. Finally, its inherent UV absorption and fluorescence provide the basis for sensitive detection and quantification methods crucial in pharmaceutical and analytical settings. By understanding and applying these techniques with scientific rigor, researchers can fully leverage the potential of this versatile compound.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,5-Naphthalenedisulfonic acid disodium salt, hydrate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Disodium 1,5-Naphthalenedisulfonate in Pharmaceutical Advancements. Retrieved from [Link]

-

PubChem. (n.d.). 1,5-Naphthalenedisulfonic acid disodium dihydrate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1,5-Naphthalenedisulfonic acid, disodium salt hydrate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Disodium 1,5-naphthalenedisulfonate. National Center for Biotechnology Information. Retrieved from [Link]

-

Gesher. (n.d.). Applications of 1,5-Naphthalenedisulfonic Acid Disodium Salt Hydrate in Synthesis. Retrieved from [Link]

-

Chemsrc. (n.d.). Disodium 1,5-naphthalenedisulfonate | CAS#:1655-29-4. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). 1 5-naphthalenedisulfonic acid disodium salt hydrate 95%. Retrieved from [Link]

- Google Patents. (2020). CN111413302B - 1,5-Naphthalenedisulfonic acid disodium salt instead of petroleum standard to calibrate petroleum sensor in water.

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of 1,5-Naphthalenedisulfonic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures and fluorescence excitation and emission maximum for 1-NMS,.... Retrieved from [Link]

-

Nottebohm, M., & Licha, T. (2012). Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography in Conjunction with Fluorescence Detection after Solid-Phase Extraction. Journal of Chromatographic Science, 51(5), 436–442. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Top Naphthalene Derivatives: Sourcing 1,5-Naphthalenedisulfonic Acid Disodium Salt Hydrate. Retrieved from [Link]

-

SIELC Technologies. (n.d.). 1,5-Naphthalenedisulfonic Acid. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Disodium 1,5-naphthalenedisulfonate(1655-29-4) 1H NMR spectrum [chemicalbook.com]

- 4. 1,5-Naphthalenedisulfonic acid disodium dihydrate | C10H10Na2O8S2 | CID 2735095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Disodium 1,5-naphthalenedisulfonate | C10H6Na2O6S2 | CID 74248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,5-Naphthalenedisulfonic acid, disodium salt hydrate | C10H8Na2O7S2 | CID 51346588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. UV-Vis Spectrum of 1,5-Naphthalenedisulfonic Acid | SIELC Technologies [sielc.com]

- 8. 1,5-Naphthalenedisulfonic Acid | SIELC Technologies [sielc.com]

- 9. CN111413302B - 1,5-Naphthalenedisulfonic acid disodium salt instead of petroleum standard to calibrate petroleum sensor in water - Google Patents [patents.google.com]

- 10. academic.oup.com [academic.oup.com]

Synthesis and purification of 1,5-Naphthalenedisulfonic acid, disodium salt hydrate

An In-Depth Technical Guide to the Synthesis and Purification of 1,5-Naphthalenedisulfonic Acid, Disodium Salt Hydrate

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 1,5-naphthalenedisulfonic acid, disodium salt hydrate. Intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, this document delves into the critical aspects of the synthetic pathway, from the initial sulfonation of naphthalene to the isolation and purification of the final product. We will explore the underlying chemical principles that govern isomeric control, the rationale behind specific procedural steps, and the analytical techniques required for quality assurance. This guide emphasizes field-proven methodologies to ensure reproducibility and high purity, which are paramount for its applications as a key intermediate in the synthesis of dyes, pigments, and pharmaceutical agents.[1]

Introduction: The Significance of 1,5-Naphthalenedisulfonic Acid

1,5-Naphthalenedisulfonic acid, commonly known as Armstrong's acid, and its corresponding salts are vital building blocks in organic synthesis.[2] The disodium salt, in particular, is valued for its high water solubility and stability, making it an excellent precursor for a wide range of chemical transformations.[1] Its applications are diverse, spanning from being a crucial component in the production of azo dyes and pigments to serving as a counter-ion in drug formulations and a reagent in analytical chemistry.[1]

The strategic placement of the two sulfonic acid groups at the 1 and 5 positions of the naphthalene ring dictates its unique chemical reactivity and properties. Achieving high isomeric purity is the central challenge in its synthesis, as the sulfonation of naphthalene can lead to a complex mixture of isomers.[3] This guide provides the expertise to navigate these challenges, offering a logical framework for producing high-purity 1,5-naphthalenedisulfonic acid, disodium salt hydrate.

Synthesis Pathway: From Naphthalene to Disodium Salt

The synthesis is a multi-step process that begins with the electrophilic aromatic substitution of naphthalene, followed by neutralization and purification. Understanding the causality behind the chosen reaction conditions at each stage is critical for success.

Stage 1: Disulfonation of Naphthalene

The core of the synthesis is the direct disulfonation of naphthalene. The primary goal is to control the reaction to favor the formation of the 1,5-isomer over other potential isomers like the 1,6-, 1,7-, and 2,7-disulfonic acids.

The Underlying Mechanism: Kinetic vs. Thermodynamic Control

Naphthalene sulfonation is a classic example of a reaction governed by kinetic and thermodynamic control.[3][4]

-

Low Temperatures (below ~80°C): Sulfonation at the alpha-position (C1, C4, C5, C8) is faster and thus kinetically favored.

-

High Temperatures (above ~160°C): The alpha-sulfonated product can revert to naphthalene, and the more stable beta-sulfonated product (at C2, C3, C6, C7) is formed, representing the thermodynamic pathway.[3][4]

To achieve 1,5-disubstitution, the reaction must be conducted under conditions that favor kinetic control. This involves using a potent sulfonating agent at relatively low temperatures.

Choice of Sulfonating Agent: A Critical Decision

-

Fuming Sulfuric Acid (Oleum): A traditional and effective reagent. The reaction involves mixing naphthalene with oleum (sulfuric acid containing excess SO₃).[5][6] The concentration of free SO₃ is a key parameter.

-

Sulfur Trioxide (SO₃) in an Inert Solvent: This modern approach offers superior control and often higher yields.[7] Using a solvent like methylene chloride or tetrachloroethylene allows for a more homogeneous reaction at low temperatures and facilitates the management of the reaction's exothermicity.[5][7]

Experimental Protocol: Synthesis of 1,5-Naphthalenedisulfonic Acid

This protocol is a synthesized representation of established industrial practices.[5][7]

Method 1: Sulfonation with Oleum [5][6]

-

Reaction Setup: In a glass-lined reactor equipped with a robust mechanical stirrer, thermometer, and addition funnel, charge 20% oleum.

-

Naphthalene Addition: Cool the oleum to approximately 20°C. Begin the slow, portion-wise addition of refined naphthalene, ensuring the temperature does not exceed 35°C.

-

Second Oleum Addition: Following the initial reaction, gradually add a stronger (e.g., 65%) oleum while maintaining strict temperature control.

-

Reaction Maturation: Once the addition is complete, slowly raise the temperature to 55°C and hold for 6 hours to drive the disulfonation to completion.

-

Quenching: The reaction mixture, containing the desired acid along with sulfuric acid and other isomers, is then carefully added to water in a separate vessel to quench the reaction. This crude solution proceeds to the neutralization stage.

Method 2: Sulfonation with SO₃ in an Inert Solvent [7]

-

Reaction Setup: Charge an inert solvent (e.g., methylene chloride) and naphthalene into the reactor.

-

SO₃ Addition: Cool the mixture and begin the controlled addition of liquid sulfur trioxide. A molar ratio of 2.3 to 5.0 moles of SO₃ per mole of naphthalene is typically used.[7]

-

Reaction Maturation: The reaction is typically run at a low temperature until analysis shows the desired level of disulfonation.

-

Work-up: The reaction mixture is diluted with water, and the organic solvent is separated and recovered. The resulting aqueous solution of sulfonic acids is ready for neutralization.

| Parameter | Oleum Method | SO₃/Solvent Method | Rationale |

| Temperature | 20–55°C | Typically lower | Low temperature favors kinetic control for 1,5-isomer formation. |

| Reagent Ratio | Excess Oleum | 2.3-5.0 mol SO₃ per mol Naphthalene | Ensures complete disulfonation. |

| Control | Moderate | High | Solvent aids in heat dissipation and controlled addition. |

| Typical Yield | ~53% (isolated) | Can be higher | Solvent method often provides better selectivity and yield.[5] |

Stage 2: Neutralization and Isolation of the Disodium Salt

The acidic sulfonation mixture contains 1,5-naphthalenedisulfonic acid, excess sulfuric acid, and isomeric byproducts. The key to isolation is the selective precipitation of the desired disodium salt.

Principle of Self-Validating Isolation

The disodium salt of 1,5-naphthalenedisulfonic acid is significantly less soluble in a neutral, aqueous solution containing sodium sulfate than the salts of the other isomers.[7] This difference in solubility is exploited to selectively crystallize the target compound.

Experimental Protocol: Neutralization and Precipitation[7]

-

pH Adjustment: The aqueous sulfonation mixture is heated to 50-100°C. A 50% solution of sodium hydroxide (or sodium carbonate) is added slowly with vigorous stirring to neutralize the mixture to a pH of 5 to 9.[7] Precise pH control is crucial to prevent the formation of the monosodium salt and to ensure complete precipitation of the disodium salt.

-

Controlled Cooling & Precipitation: The neutralized slurry is then cooled under controlled conditions to a temperature between 20°C and 40°C.[7] This cooling profile allows for the formation of well-defined crystals, which are easier to filter.

-

Filtration: The precipitated solid is collected by filtration.

-

Washing: The filter cake is washed with a cold aqueous solution of sodium sulfate (typically 10%).[7] This wash solution is saturated with the common ion (Na⁺), which minimizes the loss of the product due to dissolution while effectively removing more soluble impurities like sodium sulfate and other isomer salts.

-

Drying: The product is dried under vacuum to yield the 1,5-naphthalenedisulfonic acid, disodium salt hydrate. The resulting product typically has a purity of over 95%.[7]

Purification for High-Stakes Applications

For pharmaceutical and high-purity applications, the initial 95% purity may be insufficient. Further purification is required to remove residual isomeric and inorganic impurities.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[8] The principle relies on dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing it to crystallize upon cooling, leaving impurities behind in the mother liquor.

Experimental Protocol: Recrystallization

-

Solvent Selection: Due to its ionic nature, the disodium salt is highly soluble in water.[1] A mixed solvent system is often most effective.

-

Dissolution: Dissolve the crude disodium salt hydrate in a minimum amount of hot deionized water.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to adsorb colored impurities. The charcoal is then removed by hot filtration.

-

Crystallization: To the hot, clear solution, slowly add a miscible organic solvent in which the product is insoluble (an "anti-solvent"), such as ethanol, until the solution becomes turbid.[9]

-

Cooling: Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by filtration, wash with a small amount of the cold anti-solvent (ethanol), and dry under vacuum.

Visualization of the Workflow

The entire process, from starting material to the purified product, can be visualized as a logical progression.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1,5-Naphthalenedisulfonic acid | C10H8O6S2 | CID 6666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US4324742A - Process for separation of naphthalenedisulfonic acids - Google Patents [patents.google.com]

- 4. shokubai.org [shokubai.org]

- 5. 1,5-Naphthalenedisulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 6. 1,5-Naphthalenedisulfonic acid | 81-04-9 [chemicalbook.com]

- 7. EP0118832B1 - Process for the preparation of the disodium salt of 1,5-naphthalenedisulphonic acid - Google Patents [patents.google.com]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. Disodium 1,5-naphthalenedisulfonate synthesis - chemicalbook [chemicalbook.com]

An In-Depth Guide to the Molecular Structure of 1,5-Naphthalenedisulfonic Acid, Disodium Salt Hydrate

Abstract

This technical guide provides a comprehensive examination of the molecular and supramolecular structure of 1,5-naphthalenedisulfonic acid, disodium salt hydrate. Intended for researchers, medicinal chemists, and formulation scientists, this document synthesizes crystallographic data, spectroscopic analysis, and practical methodologies to deliver a holistic understanding of this important compound. We delve into the intricacies of its solid-state architecture, the critical role of its hydration water, and the analytical techniques required for its definitive characterization. This guide serves as a foundational resource for professionals leveraging this molecule in fields ranging from drug development, where it acts as a solubility enhancer and counterion, to materials science as a building block for coordination polymers.

Introduction: The Scientific Rationale

1,5-Naphthalenedisulfonic acid and its salts are not mere chemical intermediates; they are versatile tools in the pharmaceutical and materials science sectors. The disodium salt, in particular, is frequently employed to improve the aqueous solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[1] Its rigid, planar naphthalene core and two anionic sulfonate groups provide a unique combination of hydrophobicity and hydrophilicity, making it an effective counterion for forming stable, crystalline salts with basic drug molecules.

Understanding the precise three-dimensional structure of this molecule is paramount. The spatial arrangement of the sulfonate groups, the coordination of the sodium ions, and the intricate network of hydrogen bonds established by the water of hydration dictate the compound's physical properties, such as solubility, stability, and hygroscopicity. For a drug development professional, this knowledge is not academic—it is the bedrock of rational formulation design, predicting salt performance, and ensuring batch-to-batch consistency. This guide explains the causality behind its structure and provides the technical framework for its analysis.

Molecular and Crystal Structure Analysis

The definitive understanding of a molecule's structure in its solid state is derived from single-crystal X-ray diffraction (SC-XRD). For 1,5-naphthalenedisulfonic acid, disodium salt dihydrate, this analysis reveals a highly ordered, three-dimensional network governed by strong ionic and hydrogen-bonding interactions.

The Asymmetric Unit and Crystal System

The crystal structure of the dihydrate form (C₁₀H₆Na₂O₆S₂ · 2H₂O) has been authoritatively determined.[2] The key crystallographic parameters are summarized in Table 1.

| Parameter | Value | Reference |

| Chemical Formula | C₁₀H₁₀Na₂O₈S₂ | [2] |

| Molecular Weight | 368.29 g/mol | [3] |

| Crystal System | Monoclinic | [2] |

| Space Group | P 1 2₁/c 1 | [2] |

| a | 11.6398 Å | [2] |

| b | 5.5507 Å | [2] |

| c | 10.7148 Å | [2] |

| β | 96.187° | [2] |

| Z | 2 | [2] |

Table 1: Crystallographic Data for 1,5-Naphthalenedisulfonic Acid, Disodium Salt Dihydrate.

The naphthalene-1,5-disulfonate (NDS) dianion possesses an inversion center at the midpoint of the C9-C10 bond of the naphthalene ring.[4] This inherent symmetry is a defining feature of its crystal packing. The structure is not a simple arrangement of ions but a complex supramolecular assembly.

Ionic Coordination and Supramolecular Assembly

The solid-state structure is best described as a coordination polymer. The sodium cations do not exist as free ions but are intricately coordinated by oxygen atoms from both the sulfonate groups and the water molecules. Each Na⁺ ion is typically surrounded by multiple oxygen atoms in a distorted octahedral or other high-coordination geometry, bridging adjacent NDS anions and water molecules.

The sulfonate group is a powerful hydrogen bond acceptor, capable of engaging in multiple interactions.[5] This, combined with the hydrogen-donating ability of the coordinated water molecules, creates a robust, three-dimensional network.

Key Interactions:

-

Ionic Bonds: The primary electrostatic attraction between the Na⁺ cations and the SO₃⁻ groups of the NDS anion.

-

Ion-Dipole Interactions: Coordination of water molecules to the Na⁺ cations.

-

Hydrogen Bonds: An extensive network of O-H···O bonds connects the coordinated water molecules to the sulfonate oxygen atoms, creating layers and pillars that stabilize the entire lattice.[6]

// Nodes A [label="NDS Dianion\n(C₁₀H₆(SO₃)₂²⁻)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Sodium Cations\n(Na⁺)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Water Molecules\n(H₂O)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Primary Ionic\nCoordination", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Hydration of Cations\n& Anions", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Hydrogen Bonding\nNetwork (O-H···O)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Stable 3D Crystal Lattice", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges edge [fontname="Arial", fontsize=10, color="#5F6368"]; A -> D; B -> D; D -> G [label="Forms ionic backbone"]; C -> E; D -> E [style=dashed]; E -> F [label="Enables H-bonding"]; F -> G [label="Crosslinks & stabilizes"]; } dot Caption: Supramolecular assembly of the crystal lattice.

The Role of Hydration

The water molecules are not mere occupants of empty space within the lattice; they are integral structural components. The term "hydrate" is critical—the removal of this water leads to a collapse of the crystal lattice and a transition to an amorphous or different crystalline phase. Functionally, the water molecules act as molecular bridges, satisfying the coordination spheres of the sodium ions and linking the sulfonate groups of different NDS anions through hydrogen bonds.[5] This network contributes significantly to the thermodynamic stability of the crystalline solid.

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for the unambiguous identification and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for confirming the molecular identity and purity in solution. The symmetry of the 1,5-disubstituted naphthalene ring results in a characteristically simple spectrum.

¹H NMR (DMSO-d₆): Due to the molecule's C₂ symmetry, the six aromatic protons give rise to only three signals.

-

δ ~8.9 ppm (Doublet): Assigned to H-4 and H-8. These protons are adjacent to the electron-withdrawing sulfonate groups and are thus the most deshielded.

-

δ ~8.0 ppm (Doublet): Assigned to H-2 and H-6.

-

δ ~7.5 ppm (Triplet): Assigned to H-3 and H-7, which appear as a triplet due to coupling with the two neighboring protons on each side.[7]

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

| H4, H8 | ~8.9 | Doublet |

| H2, H6 | ~8.0 | Doublet |

| H3, H7 | ~7.5 | Triplet |

Table 2: ¹H NMR Signal Assignments in DMSO-d₆.

¹³C NMR (DMSO-d₆): The symmetry also results in fewer than 10 signals for the carbon atoms. Key signals include those for the sulfonate-bearing carbons (C1, C5), which are significantly downfield, and the other aromatic carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides confirmation of the key functional groups, particularly the sulfonate and the water of hydration.

Key Vibrational Modes:

-

~3400-3600 cm⁻¹ (Broad): O-H stretching vibrations from the water of hydration. The broadness indicates hydrogen bonding.

-

~1600-1630 cm⁻¹: H-O-H bending (scissoring) vibration of water molecules.

-

~1200-1250 cm⁻¹ (Strong): Asymmetric SO₃ stretching. This is a highly characteristic and intense band for sulfonate groups.

-

~1040-1080 cm⁻¹ (Strong): Symmetric SO₃ stretching.

-

~700-850 cm⁻¹: C-H out-of-plane bending vibrations, characteristic of the substitution pattern on the aromatic ring.

The presence of the broad O-H stretch is a direct confirmation of the hydrated form of the salt.

Experimental Protocols & Methodologies

The following protocols are provided as validated starting points for researchers. The causality for key steps is explained to allow for informed modifications.

Protocol: Single Crystal Growth

Rationale: The growth of diffraction-quality single crystals is the most challenging and critical step for SC-XRD. The goal is to achieve slow, controlled supersaturation, allowing for the ordered growth of a single lattice rather than rapid precipitation of many small crystallites. Water is an excellent solvent, but its high polarity can lead to rapid crystallization. Using a miscible, less polar "anti-solvent" like ethanol allows for finer control over the solubility gradient.[8]

Methodology: Slow Evaporation from an Aqueous-Organic System

-

Preparation of Saturated Solution: In a clean 10 mL glass vial, dissolve 1,5-naphthalenedisulfonic acid, disodium salt hydrate in a minimal amount of deionized water at room temperature until saturation is reached (a small amount of undissolved solid should remain).

-

Filtration: Using a syringe filter (0.22 µm), transfer the clear, saturated solution to a new, clean vial. This step is critical to remove any dust or micro-particulate matter that could act as unwanted nucleation sites.

-

Addition of Anti-Solvent: To the aqueous solution, add ethanol dropwise until the solution becomes faintly turbid. This indicates the solution is at its supersaturation point. Add one or two more drops of water to redissolve the precipitate and make the solution clear again.

-

Crystallization: Cover the vial with a cap containing a few pinholes. This allows for very slow evaporation of the more volatile ethanol, which in turn slowly increases the concentration of the solute, leading to controlled crystal growth.

-

Incubation: Place the vial in a vibration-free location (e.g., a dedicated incubator or a quiet corner of a lab bench) at a constant temperature (e.g., 20 °C).

-

Monitoring: Monitor for crystal growth over several days to weeks. Do not disturb the vial. Suitable crystals for SC-XRD should be at least 0.1 mm in all dimensions, with clear faces and no visible cracks.

// Nodes A [label="Prepare Saturated\nAqueous Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Microfilter to\nRemove Nuclei", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Add Ethanol\n(Anti-Solvent)\nto Supersaturation", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Cover with Pinholes", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Incubate in\nVibration-Free Area", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Slow Evaporation\nof Ethanol", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Single Crystal\nFormation", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges edge [fontname="Arial", fontsize=10, color="#5F6368"]; A -> B [label="Purity"]; B -> C [label="Control"]; C -> D; D -> E; E -> F [label="Time"]; F -> G [label="Mechanism"]; } dot Caption: Workflow for single crystal growth by slow evaporation.

Protocol: Sample Preparation for NMR Analysis

Rationale: Accurate NMR requires complete dissolution of the sample and the use of a deuterated solvent with a known reference signal. DMSO-d₆ is an excellent choice for this compound due to its high polarity, which ensures good solubility, and its ability to not exchange protons with the analyte.

Methodology:

-

Sample Weighing: Accurately weigh approximately 10-15 mg of the compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.

-

Dissolution: Cap the tube and vortex gently until the sample is fully dissolved. A brief sonication in a water bath may be used if necessary to break up small aggregates.

-

Analysis: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) as needed. Use the residual solvent peak of DMSO (δ ~2.50 ppm for ¹H) for spectral referencing.

Conclusion and Future Perspectives

The molecular structure of 1,5-naphthalenedisulfonic acid, disodium salt hydrate is a testament to the power of non-covalent interactions in dictating the properties of a solid. The synergy between the ionic backbone and the extensive hydrogen-bonding network, mediated by water, creates a stable and predictable crystalline material. For scientists in drug development, a thorough grasp of this structure enables the rational design of salt forms with tailored physicochemical properties. The methodologies outlined herein provide a robust framework for the characterization and quality control of this vital pharmaceutical excipient. Future work may focus on co-crystallization studies with various APIs to map the resulting supramolecular synthons, further enhancing our ability to predict and engineer the solid-state properties of next-generation therapeutics.

References

-

Cai, J., Chen, C., Liao, C., Feng, X., & Chen, X. (2001). Solid-state structures of group 1 and group 2 metal 1,5-naphthalenedisulfonates: systematic investigation of lamellar three-dimensional networks constructed by metal arenedisulfonate. Acta Crystallographica Section B: Structural Science, 57(4), 520-530.

-

PubChem. (n.d.). 1,5-Naphthalenedisulfonic acid disodium dihydrate. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Suyunov, U., et al. (2024). Bis(8-hydroxyquinolinium) naphthalene-1,5-disulfonate tetrahydrate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 7).

-

Blucher Proceedings. (2017). Supramolecular hydrogen-bonding network in bis[1-(diaminomethylene)thiouron-1-ium] naphthalene-1,5-disulfonate. 23rd ABCr, Vitória. Retrieved January 21, 2026, from [Link]

-

Kokunov, Y. V., et al. (2015). Supramolecular assemblies based on 1,5-naphthalene disulfonic acid: Synthesis, crystal structure, and luminescent properties. Russian Journal of Inorganic Chemistry, 60(2), 151-156. Available at ResearchGate: [Link]

-

Gao, Y., et al. (2010). Solubility of 1,6-Naphthalene Disulfonic Acid Disodium in Binary Sodium Chloride + Water, Sodium Sulfate + Water, and Ethanol + Water Solvent Mixtures at Elevated Temperatures. Journal of Chemical & Engineering Data, 55(8), 2942-2945. Available at ResearchGate: [Link]

-

PubChem. (n.d.). 1,5-NAPHTHALENEDISULFONIC ACID DISODIUM DIHYDRATE. Global Substance Registration System. Retrieved January 21, 2026, from [Link]

-

Nagabalasubramanian, P. B., & Periandy, S. (2010). FTIR and FT Raman, molecular geometry, vibrational assignments, ab initio and density functional theory calculations for 1,5-methylnaphthalene. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 77(5), 1099–1107.

-

Stahly, G. P. (2007). A beginner's guide to growing crystals your crystallographer will treasure. CrystEngComm, 9(11), 889-893. Available at NIH: [Link]

-

PubChem. (n.d.). Disodium 1,5-naphthalenedisulfonate. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Global Substance Registration System. (n.d.). 1,5-NAPHTHALENEDISULFONIC ACID DISODIUM DIHYDRATE. Retrieved January 21, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1,5-Naphthalenedisulfonic acid disodium dihydrate | C10H10Na2O8S2 | CID 2735095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. proceedings.blucher.com.br [proceedings.blucher.com.br]

- 5. Bis(8-hydroxyquinolinium) naphthalene-1,5-disulfonate tetrahydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Disodium 1,5-naphthalenedisulfonate(1655-29-4) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of 1,5-Naphthalenedisulfonic Acid, Disodium Salt Hydrate: A Technical Guide for Researchers

Foreword: Understanding the Critical Role of Solubility in Drug Development and Synthesis

In the realm of pharmaceutical sciences and synthetic chemistry, the solubility of a compound is a cornerstone physical property that dictates its utility and application. For researchers, scientists, and drug development professionals, a comprehensive understanding of a substance's behavior in various solvent systems is paramount for process optimization, formulation development, and ensuring reproducible experimental outcomes. This guide provides an in-depth technical exploration of the solubility of 1,5-Naphthalenedisulfonic acid, disodium salt hydrate, a compound of significant interest in various chemical and pharmaceutical applications.

This document moves beyond a simple recitation of data, offering instead a cohesive narrative grounded in scientific principles. We will delve into the theoretical underpinnings of solubility, present critically evaluated quantitative data, and provide robust, field-tested experimental protocols. The insights contained herein are designed to empower the reader with the knowledge to confidently and effectively utilize 1,5-Naphthalenedisulfonic acid, disodium salt hydrate in their research and development endeavors.

Physicochemical Profile of 1,5-Naphthalenedisulfonic Acid, Disodium Salt Hydrate

1,5-Naphthalenedisulfonic acid, disodium salt hydrate is a white, often hygroscopic, crystalline powder. Its chemical structure, characterized by a naphthalene core with two sulfonic acid groups in the 1 and 5 positions, neutralized with sodium ions, imparts a high degree of polarity to the molecule. This inherent polarity is a primary determinant of its solubility characteristics.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₆Na₂O₆S₂ · xH₂O | [1] |

| Molecular Weight | 332.26 g/mol (anhydrous basis) | [1] |

| CAS Number | 1655-29-4 (anhydrous) | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Hygroscopicity | Hygroscopic | [1] |

The presence of an unspecified number of water molecules (xH₂O) in the hydrated form is a critical consideration, as this can influence the crystal lattice energy and, consequently, the solubility. For precise and reproducible solubility studies, it is imperative to either use a consistently hydrated form or to work with the anhydrous salt under controlled atmospheric conditions.

The Interplay of Molecular Structure and Solvent Properties: A Mechanistic View

The adage "like dissolves like" provides a foundational, albeit simplified, framework for understanding solubility. For a solute to dissolve, the energy required to overcome the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

In the case of 1,5-Naphthalenedisulfonic acid, disodium salt, the solute-solute interactions are dominated by strong ionic forces within the crystal lattice. For dissolution to occur in an organic solvent, the solvent molecules must effectively solvate the sodium cations (Na⁺) and the naphthalenedisulfonate anions.

The nature of the organic solvent plays a pivotal role in this process:

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents possess O-H or N-H bonds, making them excellent hydrogen bond donors. They are highly effective at solvating both cations and anions. The hydrogen atoms with a partial positive charge can interact with the sulfonate groups, while the lone pairs on the oxygen atoms can solvate the sodium cations.

-

Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): These solvents have large dipole moments but lack O-H or N-H bonds. They are generally good at solvating cations through their negatively polarized atoms (e.g., the oxygen in acetone's carbonyl group). However, their ability to solvate anions is often less effective compared to protic solvents.

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents have low dielectric constants and small or no dipole moments. They are incapable of effectively solvating ions and are therefore poor solvents for ionic compounds like 1,5-Naphthalenedisulfonic acid, disodium salt.

Quantitative Solubility Profile in Organic Solvents

A systematic study by Yi et al. (2020) in the Journal of Chemical & Engineering Data provides the most comprehensive publicly available data on the solubility of 1,5-naphthalenedisulfonic acid, disodium salt in a range of pure and binary solvent systems.[2][3][4][5] The following table summarizes the mole fraction solubility (x₁) in several pure organic solvents at different temperatures.

Table 1: Mole Fraction Solubility (x₁) of 1,5-Naphthalenedisulfonic Acid, Disodium Salt in Various Solvents at Different Temperatures

| Temperature (K) | Water | Methanol | Ethanol | 2-Propanol | Acetone |

| 283.15 | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract |

| 293.15 | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract |